Tolvaptan gamma-Oxobutanoic Acid
Overview
Description
Tolvaptan gamma-Oxobutanoic Acid is a by-product formed during the synthesis of Tolvaptan, a selective vasopressin V2 receptor antagonist used to treat hyponatremia associated with conditions such as congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone secretion . Impurity profiling is crucial in the drug development process to ensure the safety and efficacy of the final pharmaceutical product .
Preparation Methods
The preparation of Tolvaptan gamma-Oxobutanoic Acid involves several synthetic routes and reaction conditions. One method includes the acylation reaction of a compound with oxalyl chloride in the presence of an acid-binding agent at temperatures ranging from -20 to 100 degrees Celsius . This is followed by a reduction reaction using a reducing agent to obtain the impurity . Industrial production methods often involve high-performance liquid chromatography (HPLC) to identify and control impurities formed during various stages of Tolvaptan preparation .
Chemical Reactions Analysis
Tolvaptan gamma-Oxobutanoic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxalyl chloride, reducing agents like sodium borohydride, and catalysts such as tin(II) chloride/hydrochloric acid . The major products formed from these reactions are typically characterized using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Scientific Research Applications
Tolvaptan gamma-Oxobutanoic Acid has several scientific research applications. It is used as a reference substance for impurity detection in Tolvaptan raw material medicine, aiding in the calibration of impurity content and ensuring product quality . Additionally, it plays a role in the development of methods for detecting related substances in pharmaceutical formulations . The impurity is also valuable in research focused on understanding the degradation pathways and stability of Tolvaptan .
Mechanism of Action
The exact mechanism of action for Tolvaptan gamma-Oxobutanoic Acid remains unknown. due to its structural resemblance to Tolvaptan, it is hypothesized that it might possess similar activity as a vasopressin V2 receptor antagonist. Further research is needed to confirm this hypothesis and elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Tolvaptan gamma-Oxobutanoic Acid can be compared with other impurities formed during the synthesis of Tolvaptan. These impurities are identified and characterized using techniques like HPLC, NMR, and MS . The uniqueness of this compound lies in its specific formation pathway and its role in impurity profiling for quality control . Similar compounds include other by-products and degradation products formed during the synthesis and storage of Tolvaptan .
Biological Activity
Tolvaptan is a selective vasopressin V2 receptor antagonist primarily used in the treatment of autosomal dominant polycystic kidney disease (ADPKD) and hyponatremia. The compound also has a metabolite known as gamma-oxobutanoic acid, which exhibits significant biological activity. This article reviews the biological activities, mechanisms of action, and relevant research findings associated with tolvaptan and its metabolite.
Tolvaptan functions by inhibiting the vasopressin V2 receptor, which leads to increased aquaresis (water excretion) and decreased renal cyst growth in patients with ADPKD. The gamma-oxobutanoic acid metabolite has been shown to inhibit organic anion transporters, specifically OATP1B1 and OATP1B3, which are involved in drug metabolism and transport processes in the liver and kidneys .
Biological Activity
The biological activity of tolvaptan gamma-oxobutanoic acid can be summarized through various studies focusing on its effects on oxidative stress, renal function, and cellular proliferation.
1. Oxidative Stress and Inflammation
A study evaluated the effects of tolvaptan on oxidative stress markers in ADPKD patients. The findings indicated that treatment with tolvaptan resulted in:
- Decreased levels of p22phox : A subunit of NADPH oxidase involved in generating superoxide anions, which are indicative of oxidative stress. In untreated ADPKD patients, p22phox levels were significantly higher compared to those treated with tolvaptan (0.96 ± 0.28 vs. 0.68 ± 0.09 densitometric units) .
- Increased HO-1 levels : Heme oxygenase-1 (HO-1) is a protective enzyme against oxidative stress. In tolvaptan-treated patients, HO-1 levels were significantly elevated compared to untreated patients (5.33 ± 3.34 vs. 2.08 ± 0.79 ng/mL) .
2. Renal Function
In animal models, tolvaptan has demonstrated significant effects on renal function:
- Reduction in kidney volume : In DBA/2:FG-pcy mice treated with tolvaptan, there was a significant decrease in kidney volume compared to controls, indicating its effectiveness in slowing cyst growth .
- Urinary parameters : Increased urine volume and decreased urinary albumin excretion were observed in treated groups, suggesting improved renal function parameters .
Case Studies
Several clinical trials have highlighted the efficacy and safety profile of tolvaptan in patients with ADPKD:
- TEMPO 3:4 Trial : This randomized controlled trial involved 1445 subjects and showed that those treated with tolvaptan experienced a slower decline in renal function compared to placebo groups . Notably, aminotransferase elevations occurred more frequently among those taking tolvaptan but were not associated with severe liver injury.
Study | Population | Treatment | Key Findings |
---|---|---|---|
TEMPO 3:4 | ADPKD patients | Tolvaptan vs Placebo | Slower decline in eGFR; mild liver enzyme elevations |
TEMPO 4:4 | ADPKD patients | Tolvaptan | Sustained reduction in kidney volume growth |
Safety Profile
While tolvaptan is generally well-tolerated, some adverse effects have been noted:
Properties
IUPAC Name |
4-[5-chloro-2-[[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]amino]phenyl]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O5/c1-15-5-3-4-6-19(15)25(33)28-18-8-9-20(16(2)13-18)26(34)29-22-10-7-17(27)14-21(22)23(30)11-12-24(31)32/h3-10,13-14H,11-12H2,1-2H3,(H,28,33)(H,29,34)(H,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTSBHBGYFDAAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)CCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346599-56-1 | |
Record name | DM-4103 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346599561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DM-4103 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B09E6IIT63 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.